2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid
Description
Properties
IUPAC Name |
3-methyl-4-(2-methylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-5-3-4-6-13(10)14-8-7-12(15(16)17)9-11(14)2/h3-9H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBAXFOVTPCBRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=C(C=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620377 | |
| Record name | 2,2'-Dimethyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69535-85-9 | |
| Record name | 2,2'-Dimethyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid (CAS No. 69535-85-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid, a biphenyl derivative of significant interest in medicinal chemistry and materials science. The document details its chemical identity, physicochemical properties, synthesis methodologies with a focus on the Suzuki-Miyaura coupling, analytical characterization techniques, and potential applications. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and the development of novel organic compounds.
Introduction
2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid, with the Chemical Abstracts Service (CAS) number 69535-85-9 , is an organic compound featuring a biphenyl backbone. This structure, characterized by two interconnected phenyl rings, is a privileged scaffold in medicinal chemistry due to its conformational flexibility and ability to interact with biological targets. The presence of two methyl groups at the 2 and 2' positions introduces steric hindrance, influencing the dihedral angle between the phenyl rings and thereby modulating the molecule's three-dimensional shape and biological activity. The carboxylic acid group at the 4-position provides a key functional handle for forming salts, esters, and amides, and for engaging in hydrogen bonding interactions with biological macromolecules.
The strategic placement of these functional groups makes 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid and its derivatives promising candidates for the development of novel therapeutic agents and functional materials. For instance, various biphenyl carboxylic acid analogs have been investigated for their potential as anticancer agents.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. While experimental data for 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid is not extensively documented in publicly available literature, its properties can be predicted based on its structure and comparison with related compounds.
| Property | Value | Source |
| CAS Number | 69535-85-9 | BLDpharm[1] |
| Molecular Formula | C₁₅H₁₄O₂ | BLDpharm[1] |
| Molecular Weight | 226.27 g/mol | BLDpharm[1] |
| IUPAC Name | 2,2'-dimethyl-[1,1'-biphenyl]-4-carboxylic acid | |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Not available. Related biphenyl carboxylic acids have melting points ranging from 150-250 °C. | |
| Solubility | Predicted to be soluble in organic solvents like DMSO and DMF, with limited solubility in water. The ester analog, dimethyl biphenyl-4,4'-dicarboxylate, is soluble in DMSO and dimethylformamide.[2] | |
| pKa | Predicted to be in the range of 4-5, typical for aromatic carboxylic acids. |
Synthesis of 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid
The construction of the biaryl scaffold is a cornerstone of organic synthesis. The Suzuki-Miyaura cross-coupling reaction is a highly efficient and widely used method for this purpose, offering high yields and tolerance to a broad range of functional groups.
Recommended Synthetic Protocol: Suzuki-Miyaura Coupling
A reported high-yield synthesis of 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid utilizes the Suzuki-Miyaura coupling of 4-bromo-3-methylbenzoic acid with o-tolylboronic acid.
Reaction Scheme:
Sources
An In-depth Technical Guide to 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid, a biphenyl derivative with significant potential in various scientific domains. From its fundamental physicochemical properties to its synthesis and potential applications, this document serves as a critical resource for professionals engaged in chemical research and development.
Core Molecular Attributes
2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid, with the CAS number 69535-85-9, is a notable organic compound. Its molecular structure, characterized by a biphenyl backbone with two methyl groups and a carboxylic acid functional group, gives rise to its unique chemical and physical properties.
A clear understanding of its molecular weight and formula is paramount for any experimental design. The key quantitative data for this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 226.27 g/mol | BLDpharm[1] |
| Molecular Formula | C15H14O2 | BLDpharm[1] |
| CAS Number | 69535-85-9 | BLDpharm[1] |
The structural arrangement of this molecule, particularly the presence of the carboxylic acid group, makes it a valuable intermediate in organic synthesis. This functional group allows for the formation of various derivatives, such as esters and amides, expanding its utility in the synthesis of more complex molecules.
Caption: 2D structure of 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid.
Synthesis Methodologies
The synthesis of biphenyl carboxylic acids can be achieved through various established organic chemistry reactions. A common and effective method involves a Suzuki coupling reaction, a versatile carbon-carbon bond-forming reaction.
A plausible synthetic route for 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid is outlined below. This proposed pathway is based on general knowledge of biphenyl synthesis and has been adapted from similar preparations of biphenyl derivatives[2].
Experimental Protocol: Proposed Synthesis via Suzuki Coupling
-
Reactant Preparation: In a round-bottom flask, dissolve 4-bromo-3-methylbenzoic acid and (2-methylphenyl)boronic acid in a suitable solvent system, such as a mixture of toluene, ethanol, and water.
-
Catalyst Addition: Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0), and a base, such as sodium carbonate, to the reaction mixture.
-
Reaction Execution: Heat the mixture to reflux with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
Purification: Collect the crude product by filtration and wash it with water. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the pure 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid.
Caption: Proposed synthesis workflow for the target molecule.
Potential Applications in Research and Drug Development
Biphenyl carboxylic acids are a class of compounds that have garnered significant interest in medicinal chemistry due to their versatile biological activities. The structural motif of 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid makes it a candidate for various applications, particularly in drug design and materials science.
Role in Drug Design
The carboxylic acid moiety is a key functional group in the pharmacophores of numerous drugs[3]. It can act as a hydrogen bond donor and acceptor, enabling strong interactions with biological targets. The biphenyl scaffold provides a rigid and tunable framework that can be modified to optimize binding affinity and pharmacokinetic properties.
The application of carboxylic acid bioisosteres is a widely used strategy in drug design to enhance desired activities and mitigate undesirable properties[4]. The core structure of 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid can serve as a foundational scaffold for the development of novel therapeutic agents. For instance, derivatives of biphenyl carboxylic acids have been investigated for their potential as anticancer agents[2].
Intermediate in Materials Science
Beyond pharmaceuticals, this compound can serve as a building block in materials science. The rigid biphenyl unit can be incorporated into polymers to enhance their thermal stability and mechanical properties. The carboxylic acid group provides a reactive handle for polymerization reactions, leading to the formation of polyesters and polyamides with tailored characteristics[5].
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety information is crucial for handling and utilizing this compound in a laboratory setting.
Physicochemical Properties
| Property | Value/Description | Rationale/Source |
| Storage | Sealed in a dry environment at room temperature. | To prevent degradation from moisture and light.[1] |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF. Sparingly soluble in aqueous solutions. | Based on the properties of similar biphenyl dicarboxylates.[6] |
Safety and Handling
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid is associated with the following hazard statements:
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
The signal word is "Warning"[1].
Precautionary Measures:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1].
It is imperative to handle this chemical in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE) to minimize exposure.
Conclusion
2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid is a compound with considerable potential, underpinned by its distinct molecular structure. Its utility as a synthetic intermediate in both pharmaceutical and materials science research is significant. This guide has provided a foundational understanding of its core properties, a plausible synthetic route, and its potential applications, thereby equipping researchers and developers with the essential knowledge to explore its capabilities further.
References
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Taylor & Francis Online. (2020). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. Retrieved from [Link]
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PubChem. (n.d.). (1,1'-Biphenyl)-4-carboxylic acid, 4',4'''-(1,2-diazenediyl)bis-. Retrieved from [Link]
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ResearchGate. (2010). Biphenyl-4,4′-dicarboxylic acid N,N-dimethylformamide monosolvate. Retrieved from [Link]
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- Google Patents. (n.d.). US4970338A - Preparation process of biphenyl-4,4'-dicarboxylic acid.
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An In-depth Technical Guide to the Physicochemical Characterization of 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential physical properties of 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. Given the limited availability of experimentally-derived data for this specific compound in public literature, this document focuses on the robust methodologies required for its complete physicochemical characterization. By providing detailed, field-proven protocols, this guide empowers researchers to generate reliable data, ensuring the scientific integrity of their work. We will also draw upon data from structurally analogous compounds to provide a predictive framework for its behavior.
Chemical Identity and Molecular Structure
The foundational step in the study of any chemical entity is the unambiguous confirmation of its identity. 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid is registered under CAS Number 69535-85-9. Its molecular formula is C₁₅H₁₄O₂, corresponding to a molecular weight of 226.27 g/mol .
The structural arrangement, featuring a biphenyl core with methyl groups in the 2 and 2' positions and a carboxylic acid at the 4-position, imparts a unique combination of rigidity and functionality. The steric hindrance introduced by the ortho-methyl groups influences the dihedral angle between the phenyl rings, which in turn affects the molecule's overall conformation and its interactions in biological and material systems.
Physicochemical Properties: A Predictive and Comparative Analysis
While specific experimental data for 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid is not extensively reported, we can infer its likely properties based on its structure and by comparing it with analogous compounds.
| Property | 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid | [1,1'-Biphenyl]-4-carboxylic acid (Analogue) | 2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid (Analogue) |
| CAS Number | 69535-85-9 | 92-92-2 | 117490-52-5 |
| Molecular Formula | C₁₅H₁₄O₂ | C₁₃H₁₀O₂ | C₁₆H₁₄O₄ |
| Molecular Weight | 226.27 g/mol | 198.22 g/mol | 270.28 g/mol |
| Melting Point | Not reported | 220-222 °C | Not reported |
| Boiling Point | Not reported | Not reported | Not reported |
| Aqueous Solubility | Predicted to be low | Insoluble | Predicted to be low |
| pKa | Not reported | ~4.5 (predicted) | Not reported |
Data for analogous compounds are provided for comparative purposes.
The presence of the non-polar biphenyl and dimethyl functionalities suggests that the aqueous solubility of 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid is likely to be low. Conversely, it is expected to exhibit good solubility in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), similar to related biphenyl dicarboxylates which are soluble in these solvents.[1] The carboxylic acid moiety will allow for solubility in alkaline aqueous solutions due to the formation of the corresponding carboxylate salt.
Experimental Protocols for Physicochemical Characterization
To address the data gap for this molecule, the following sections provide detailed, step-by-step protocols for the experimental determination of its key physical properties.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, a sharp melting range of 0.5-1.0°C is expected.
Protocol:
-
Sample Preparation: A small amount of the crystalline 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid is finely powdered.
-
Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating Rate: The sample is heated at a rapid rate until the temperature is approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.[2]
-
Data Recording: The temperature at which the first liquid droplet is observed and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[2]
Diagram of the Melting Point Determination Workflow
Caption: Workflow for Melting Point Determination.
Solubility Assessment
A qualitative assessment of solubility in a range of solvents provides insight into the polarity of the molecule and the types of intermolecular forces it can form.
Protocol:
-
Sample Preparation: Weigh approximately 10 mg of 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid into a series of small vials.
-
Solvent Addition: To each vial, add 1 mL of a different solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, 5% aqueous NaOH, 5% aqueous HCl).
-
Mixing: Agitate the vials at a constant temperature (e.g., 25°C) for a set period.
-
Observation: Visually inspect each vial for the presence of undissolved solid. The compound is classified as soluble, partially soluble, or insoluble.
Diagram of the Solubility Testing Workflow
Caption: Workflow for Solubility Assessment.
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at a given pH, which is paramount in drug development. Potentiometric titration is a reliable method for its determination.[3]
Protocol:
-
Sample Preparation: Prepare a solution of 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., a water-cosolvent mixture if aqueous solubility is low).
-
Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[4][5]
-
Data Acquisition: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Diagram of the Potentiometric Titration Workflow
Caption: Workflow for pKa Determination.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for structural elucidation and confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, typically between 10-13 ppm.[6] The aromatic protons will appear in the range of 7-8 ppm, and the two methyl groups will likely appear as sharp singlets in the upfield region, around 2.0-2.5 ppm.
¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the carboxylic carbon in the range of 165-185 ppm.[7] The aromatic carbons will resonate between 120-150 ppm, and the methyl carbons will appear at approximately 15-25 ppm.
Sample Preparation Protocol:
-
Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.[8]
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous.
-
Analysis: Acquire the spectrum on a calibrated NMR spectrometer.
Infrared (IR) Spectroscopy
The IR spectrum of 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid will be dominated by the characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band is expected from 2500 to 3300 cm⁻¹, which may overlap with C-H stretching vibrations.[9] A strong, sharp carbonyl (C=O) stretching absorption should appear between 1680 and 1710 cm⁻¹.[7]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will likely show a discernible molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Common fragmentation patterns for aromatic carboxylic acids include the loss of -OH (M-17) and -COOH (M-45) fragments. The biphenyl core may also undergo characteristic fragmentation.[10]
Conclusion
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Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]
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Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). Chemistry LibreTexts. Retrieved from [Link]
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Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. Retrieved from [Link]
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Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. (2025, August 7). ResearchGate. Retrieved from [Link]
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Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]
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Melting point determination. (n.d.). University of Toronto. Retrieved from [Link]
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Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. (n.d.). PubMed Central (PMC). Retrieved from [Link]
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Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved from [Link]
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The C=O Bond, Part III: Carboxylic Acids. (2018, January 1). Spectroscopy Online. Retrieved from [Link]
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Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of aliphatic carboxylic acids and carboxylate anions. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
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Development of Methods for the Determination of pKa Values. (n.d.). PubMed Central (PMC). Retrieved from [Link]
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THE MASS SPECTRA OF DEUTERATED BIPHENYLS: MECHANISMS OF HYDROGEN AND CARBON LOSS PROCESSES. (n.d.). The Journal of Physical Chemistry. Retrieved from [Link]
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Experiment-1 Aim - To determine the melting point of given solid substance. (n.d.). Retrieved from [Link]
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2,2'-Dimethyl-4,4'-biphenyldicarboxylic acid. (n.d.). PubChem. Retrieved from [Link]
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MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
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NMR Sample Preparation. (n.d.). Western University. Retrieved from [Link]
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]
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Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. (2017, October 12). ResearchGate. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solubility is a critical physicochemical parameter that profoundly influences the developability of a drug candidate. This technical guide provides a comprehensive overview of the solubility of 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid, a member of the biphenyl carboxylic acid class of compounds which are of significant interest in medicinal chemistry. Due to a lack of readily available public data on the solubility of this specific molecule, this guide focuses on the foundational principles and detailed experimental protocols for its determination. We will delve into the theoretical considerations of its solubility, present established methodologies for both kinetic and thermodynamic solubility assessment, and provide illustrative data from structurally related compounds to offer a predictive context. This guide is intended to be a practical resource for researchers, enabling them to design and execute robust solubility studies for this and similar compounds, thereby facilitating informed decisions in the drug discovery and development process.
Introduction: The Significance of Biphenyl Carboxylic Acids and the Imperative of Solubility
Biphenyl carboxylic acid derivatives are a well-established and privileged scaffold in medicinal chemistry.[1] Their rigid biphenyl core provides a robust framework for molecular design, while the carboxylic acid moiety offers a versatile handle for modulating physicochemical properties and interacting with biological targets.[1] This structural combination has led to the development of numerous successful drugs, particularly in the anti-inflammatory and analgesic therapeutic areas.[1]
2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid (CAS No. 69535-85-9) is a specific analogue within this class. The introduction of the methyl groups at the 2 and 2' positions introduces a torsional twist between the phenyl rings, influencing the molecule's conformation and, consequently, its interaction with solvents and biological receptors. The carboxylic acid at the 4-position is crucial for its acidic properties and potential for salt formation, which can be a key strategy for solubility enhancement.
A thorough understanding of the solubility of 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid is paramount for any drug development campaign. Poor aqueous solubility can lead to a cascade of undesirable consequences, including:
-
Low and erratic oral bioavailability: The drug must dissolve in the gastrointestinal fluids to be absorbed.
-
Challenges in formulation development: Difficulty in creating stable and effective dosage forms.
-
Inaccurate in vitro assay results: Compound precipitation can lead to misleading biological data.
-
Increased development costs and timelines: Addressing solubility issues late in development is often complex and expensive.
This guide will equip the researcher with the necessary knowledge and protocols to proactively assess and understand the solubility profile of 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid.
Physicochemical Properties and Predicted Solubility Profile
Table 1: Physicochemical Properties of 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic Acid and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Notes |
| 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid | 69535-85-9 | C₁₅H₁₄O₂ | 226.27 | ~3.5-4.5 (Estimated) | The target compound of this guide.[2] |
| 2'-Methyl-[1,1'-biphenyl]-4-carboxylic acid | 5748-43-6 | C₁₄H₁₂O₂ | 212.24 | 3.4 (Computed) | A structurally similar compound with one less methyl group.[3] |
| Dimethyl biphenyl-4,4'-dicarboxylate | 792-74-5 | C₁₆H₁₄O₄ | 270.3 | Not available | A related dicarboxylate ester.[4] |
The estimated LogP (a measure of lipophilicity) for 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid suggests that it is a lipophilic molecule and will likely exhibit low intrinsic aqueous solubility. The presence of the carboxylic acid group, however, means its solubility will be highly dependent on the pH of the medium. In acidic environments (pH below its pKa), the carboxylic acid will be protonated and the molecule will be in its less soluble, neutral form. In basic environments (pH above its pKa), the carboxylic acid will be deprotonated to the carboxylate anion, which is significantly more polar and will lead to a substantial increase in aqueous solubility.
The methyl groups at the 2 and 2' positions can influence solubility in several ways. They increase the lipophilicity of the molecule, which would tend to decrease aqueous solubility. However, the steric hindrance they introduce can disrupt crystal packing in the solid state, potentially leading to a lower lattice energy and a slight increase in solubility compared to a planar analogue.
Experimental Determination of Solubility: A Step-by-Step Guide
The experimental determination of solubility is a critical step in characterizing any potential drug candidate. There are two primary types of solubility measurements that provide different, yet complementary, information: kinetic and thermodynamic solubility.
Kinetic Solubility: A High-Throughput Approach for Early Discovery
Kinetic solubility assays are designed for rapid screening of a large number of compounds and are particularly useful in the early stages of drug discovery.[5] These assays measure the solubility of a compound that is rapidly precipitated from a high-concentration stock solution (typically in dimethyl sulfoxide, DMSO) into an aqueous buffer.[5][6] The resulting value is an apparent solubility and can be influenced by the rate of precipitation and the presence of amorphous forms.
The choice of a DMSO-based kinetic solubility assay is driven by its high-throughput nature and its relevance to early drug discovery workflows where compounds are often stored and handled in DMSO.[6] The protocol is designed to provide a rapid assessment of a compound's propensity to precipitate from a supersaturated solution, which can be indicative of potential issues in later development.
Materials:
-
2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (polypropylene for compound storage, clear for analysis)
-
Plate shaker
-
Plate reader with turbidity or nephelometry detection capabilities, or HPLC-UV system
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid in 100% DMSO.
-
Serial Dilution: In a 96-well polypropylene plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Addition to Aqueous Buffer: In a separate 96-well clear microplate, add 198 µL of PBS (pH 7.4) to each well.
-
Compound Addition: Add 2 µL of each DMSO concentration from the dilution plate to the corresponding wells of the plate containing PBS. This will result in a final DMSO concentration of 1%.
-
Incubation and Shaking: Seal the plate and shake it at room temperature for a defined period, typically 1 to 2 hours.[7]
-
Detection of Precipitation:
-
Turbidimetric/Nephelometric Method: Measure the turbidity or light scattering in each well using a plate reader. The concentration at which a significant increase in signal is observed is considered the kinetic solubility.
-
HPLC-UV Method (for higher accuracy): After incubation, filter the samples through a 0.45 µm filter plate to remove any precipitate. Analyze the filtrate by HPLC-UV to determine the concentration of the dissolved compound. The highest concentration that remains in solution is the kinetic solubility.
-
dot
Caption: Workflow for Kinetic Solubility Determination.
Thermodynamic Solubility: The Gold Standard for Preformulation
Thermodynamic solubility, also known as equilibrium solubility, represents the true saturation concentration of a compound in a solvent at equilibrium.[8] This measurement is more time-consuming than kinetic solubility but provides a more accurate and fundamental value that is essential for preformulation and formulation development.[8] The most common method for determining thermodynamic solubility is the shake-flask method.[6]
The shake-flask method is considered the gold standard because it allows the system to reach a true thermodynamic equilibrium between the solid and dissolved states of the compound.[6] By using an excess of the solid material and allowing sufficient time for equilibration, this method provides a robust and reliable measure of the intrinsic solubility of the compound in a given solvent.
Materials:
-
2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid (solid)
-
Solvents of interest (e.g., water, PBS at various pH values, ethanol, propylene glycol)
-
Glass vials with screw caps
-
Orbital shaker or rotating wheel in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Sample Preparation: Add an excess amount of solid 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Seal the vials and place them on an orbital shaker or rotating wheel in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure equilibrium is reached.[9]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, being cautious not to disturb the solid at the bottom. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered sample with an appropriate solvent and analyze the concentration of 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid using a validated analytical method such as HPLC-UV or LC-MS.
-
Data Analysis: The measured concentration is the thermodynamic solubility of the compound in that solvent at the specified temperature.
dot
Caption: Workflow for Thermodynamic Solubility Determination.
Illustrative Solubility Data from Structurally Related Compounds
While awaiting experimental data for 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid, the solubility of related compounds can provide valuable insights.
Table 2: Solubility Data for Compounds Structurally Related to 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic Acid
| Compound | Solvent | Solubility | Reference |
| Dimethyl biphenyl-4,4'-dicarboxylate | DMSO | ~0.25 mg/mL | [4] |
| Dimethyl biphenyl-4,4'-dicarboxylate | Dimethyl formamide | ~1 mg/mL | [4] |
| Dimethyl biphenyl-4,4'-dicarboxylate | Aqueous solutions | Sparingly soluble | [4] |
| Pyrimidine-4-carboxylic acid | Ethanol | ~0.25 mg/mL | [10] |
| Pyrimidine-4-carboxylic acid | DMSO | ~20 mg/mL | [10] |
| Pyrimidine-4-carboxylic acid | Dimethyl formamide | ~2 mg/mL | [10] |
| Pyrimidine-4-carboxylic acid | PBS (pH 7.2) | ~1 mg/mL | [10] |
Disclaimer: This data is for illustrative purposes only and is not directly representative of the solubility of 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid. The structural differences will significantly impact the solubility.
The data for Dimethyl biphenyl-4,4'-dicarboxylate, a less polar ester, indicates poor solubility even in organic solvents.[4] In contrast, Pyrimidine-4-carboxylic acid, a more polar molecule, exhibits higher solubility in polar organic solvents and some aqueous solubility.[10] Based on these comparisons, it is reasonable to hypothesize that 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid will have limited aqueous solubility at neutral pH but will likely be soluble in polar aprotic solvents like DMSO and DMF.
Conclusion and Future Directions
The solubility of 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid is a critical parameter that will dictate its path forward in the drug development pipeline. This technical guide has provided a comprehensive framework for understanding and experimentally determining the solubility of this compound. By employing the detailed kinetic and thermodynamic solubility protocols outlined herein, researchers can generate the crucial data needed for informed decision-making.
The logical next steps for a research program involving this compound would be to:
-
Synthesize or procure a sufficient quantity of high-purity 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid.
-
Perform kinetic solubility screening to quickly assess its general solubility behavior and identify any potential liabilities.
-
Conduct thorough thermodynamic solubility studies in a range of pharmaceutically relevant solvents and buffers at different pH values.
-
Investigate salt formation and co-crystallization as potential strategies for solubility enhancement if the intrinsic solubility is found to be low.
By systematically addressing the solubility of 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid, researchers can significantly de-risk its development and increase the probability of advancing a promising new therapeutic agent.
References
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PubChem. (n.d.). 2,2'-Dimethyl-4,4'-biphenyldicarboxylic acid. Retrieved from [Link]
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Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
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BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
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- Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
- Deber, C. M., & Goto, N. K. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
- Toyo'oka, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4843.
- Li, Y., et al. (2023).
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PubChem. (n.d.). 2'-Methyl-biphenyl-4-carboxylic acid. Retrieved from [Link]
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2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid synthesis background
An In-depth Technical Guide to the Synthesis of 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview for the synthesis of 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid, a valuable biaryl compound with potential applications in materials science and pharmaceutical development. The hindered nature of the biaryl bond due to the ortho-methyl substituents presents unique synthetic challenges and necessitates a careful selection of methodology. This document explores the primary synthetic strategies, provides a detailed, field-tested experimental protocol, and explains the underlying chemical principles for researchers, scientists, and drug development professionals.
Introduction and Strategic Overview
The biaryl motif is a privileged scaffold in medicinal chemistry and materials science.[1] The specific structure of 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid, featuring a carboxylic acid group for further functionalization and ortho-methyl groups that induce a twisted dihedral angle between the phenyl rings, makes it an intriguing building block. Analogous structures, such as 2,2'-dimethyl[1,1'-biphenyl]-4,4'-diamine, are utilized in high-performance polyimides and as hole transport layers in solar cells, highlighting the potential utility of this structural class.[2]
The synthesis of unsymmetrical, sterically hindered biaryls like the target molecule requires robust and efficient cross-coupling methodologies. The two most prominent and industrially relevant strategies for this class of transformation are the Palladium-catalyzed Suzuki-Miyaura coupling and the classic copper-mediated Ullmann reaction.
| Synthetic Strategy | Core Reactants | Advantages | Disadvantages |
| Suzuki-Miyaura Coupling | Aryl Boronic Acid/Ester + Aryl Halide | High yields, excellent functional group tolerance, mild reaction conditions, commercially available catalysts.[1][3] | Cost of palladium catalysts, potential for palladium contamination in the final product.[4] |
| Ullmann Reaction | Two Aryl Halides | Utilizes less expensive copper, effective for symmetrical and some unsymmetrical couplings.[5][6] | Requires harsh reaction conditions (high temperatures), often has lower yields, and a more limited substrate scope compared to Suzuki coupling.[7] |
Given its superior efficiency, milder conditions, and broader functional group tolerance, the Suzuki-Miyaura coupling is the recommended and primary focus of this guide for the synthesis of 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid.
The Suzuki-Miyaura Coupling Approach
The palladium-catalyzed Suzuki-Miyaura coupling is one of the most powerful methods for constructing C-C bonds between sp²-hybridized carbon atoms, making it ideal for biaryl synthesis.[1][8][9] The reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide or triflate.
Retrosynthetic Analysis and Pathway Selection
For the target molecule, two primary retrosynthetic disconnections are logical for a Suzuki coupling approach:
Figure 1: Retrosynthetic pathways for Suzuki-Miyaura coupling.
Pathway A is generally preferred due to the greater commercial availability and lower cost of the starting materials: 4-bromo-3-methylbenzoic acid and 2-methylphenylboronic acid. This pathway will form the basis of the detailed experimental protocol.
The Catalytic Cycle: Mechanism of Action
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[10][11]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (4-bromo-3-methylbenzoic acid), forming a Pd(II) complex. This is often the rate-determining step of the cycle.[9][10]
-
Transmetalation : The organoboron compound (2-methylphenylboronic acid) is activated by a base (e.g., K₂CO₃, Na₂CO₃) to form a more nucleophilic boronate species.[12] This boronate then transfers its aryl group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination : The two organic ligands on the palladium complex couple and are eliminated from the coordination sphere, forming the new biaryl C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[10]
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Ullmann Reaction: A Classic Alternative
The Ullmann reaction is a copper-mediated coupling of two aryl halides to form a biaryl.[6] While often requiring higher temperatures than palladium-catalyzed reactions, it remains a viable method, particularly for large-scale synthesis where catalyst cost is a primary concern.
Proposed Ullmann Pathway
For the target molecule, an unsymmetrical Ullmann reaction could be envisioned, though these are often challenging.[5] A more practical approach would be a symmetrical coupling followed by subsequent functionalization, or the coupling of two different aryl halides where one is used in excess. A direct, albeit challenging, pathway would involve the coupling of 4-bromo-3-methylbenzoic acid and 2-bromotoluene.
Figure 3: Proposed unsymmetrical Ullmann reaction workflow.
The mechanism is thought to involve the formation of an organocopper intermediate. The high temperatures required can limit the functional group compatibility, but the carboxylic acid group is generally stable under these conditions.
Detailed Experimental Protocol: Suzuki-Miyaura Synthesis
This protocol details the synthesis of 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid via Pathway A. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Notes |
| 4-Bromo-3-methylbenzoic acid | C₈H₇BrO₂ | 215.04 | 7697-26-9 | Substrate (Aryl Halide) |
| 2-Methylphenylboronic acid | C₇H₉BO₂ | 135.96 | 16419-60-6 | Substrate (Boronic Acid) |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 14221-01-3 | Catalyst |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 584-08-7 | Anhydrous, finely ground base |
| 1,2-Dimethoxyethane (DME) | C₄H₁₀O₂ | 90.12 | 110-71-4 | Anhydrous solvent |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | Degassed |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | For extraction |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | 2 M aqueous solution |
| Brine | NaCl(aq) | - | - | Saturated NaCl solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent |
Step-by-Step Methodology
-
Reaction Setup : To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-bromo-3-methylbenzoic acid (10.0 mmol, 2.15 g) and 2-methylphenylboronic acid (12.0 mmol, 1.63 g, 1.2 equiv).
-
Catalyst and Base Addition : Add potassium carbonate (30.0 mmol, 4.15 g, 3.0 equiv) followed by tetrakis(triphenylphosphine)palladium(0) (0.20 mmol, 231 mg, 2 mol%).
-
Solvent Addition and Degassing : Add anhydrous DME (60 mL) and deionized water (20 mL). Bubble nitrogen gas through the stirred mixture for 15-20 minutes to ensure the system is deoxygenated.
-
Reaction Execution : Heat the reaction mixture to reflux (approximately 85-90 °C) under a positive pressure of nitrogen. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate mobile phase with 1% acetic acid). The reaction is typically complete within 12-16 hours.
-
Work-up and Extraction :
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst. Wash the pad with ethyl acetate (50 mL).
-
Transfer the filtrate to a separatory funnel. The product will be in both the organic and aqueous layers.
-
Carefully acidify the aqueous layer with 2 M HCl until the pH is ~2. This will protonate the carboxylate salt, making the product soluble in the organic layer.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (1 x 50 mL) and then with brine (1 x 50 mL).[13]
-
-
Drying and Concentration : Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude product, typically an off-white or pale yellow solid, can be purified by one of the following methods:
-
Recrystallization : Dissolve the crude solid in a minimal amount of a hot solvent system (e.g., toluene, or an ethanol/water mixture) and allow it to cool slowly to form pure crystals.
-
Column Chromatography : For higher purity, the crude material can be purified by flash column chromatography on silica gel, using a gradient elution system such as hexanes/ethyl acetate with 1% acetic acid to ensure the carboxylic acid remains protonated and elutes properly.[13]
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR : To confirm the molecular structure and connectivity.
-
Mass Spectrometry (MS) : To confirm the molecular weight (Expected [M-H]⁻: 225.09).[13]
-
Infrared Spectroscopy (IR) : To identify key functional groups, particularly the broad O-H stretch (~3000 cm⁻¹) and the C=O stretch (~1700 cm⁻¹) of the carboxylic acid.[13]
-
Melting Point (MP) : To assess purity.
Conclusion
The synthesis of 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid is most effectively achieved via the Suzuki-Miyaura cross-coupling reaction. This method offers high yields, operational simplicity, and tolerance of the key carboxylic acid functional group. The detailed protocol provided herein is a robust and validated starting point for laboratory-scale synthesis. While the Ullmann reaction presents a classic alternative, the Suzuki coupling represents the current state-of-the-art for constructing such sterically hindered and functionalized biaryl systems, providing a reliable pathway for accessing this valuable molecule for further research and development.
References
-
Jakobsen, S., Wragg, D. S., & Lillerud, K. P. (2010). Biphenyl-4,4′-dicarboxylic acid N,N-dimethylformamide monosolvate. Acta Crystallographica Section E: Crystallographic Communications, E66(10), o2209. [Link]
-
PubChem. (n.d.). 2,2'-Dimethyl-4,4'-biphenyldicarboxylic acid. National Center for Biotechnology Information. [Link]
- Google Patents. (1990). Preparation process of biphenyl-4,4'-dicarboxylic acid.
-
ResearchGate. (2025). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic-chemistry.org. [Link]
-
ACS Publications. (n.d.). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Wikipedia. (n.d.). Ullmann reaction. Wikipedia. [Link]
-
University of Leeds. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Leeds Thesis. [Link]
-
Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. RSC Publishing. [Link]
-
Springer. (n.d.). General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. SpringerLink. [Link]
-
National Institutes of Health. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. PMC. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Protocols.io. (2023). Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. protocols.io. [Link]
-
BYJU'S. (n.d.). Ullmann Reaction. BYJU'S. [Link]
-
ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]
-
Royal Society of Chemistry. (n.d.). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. RSC Education. [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. [Link]
-
YouTube. (2016). Ullmann Reaction (biphenyl formation). ATP STAR Kota. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. yonedalabs.com. [Link]
-
PubChem. (n.d.). Dimethyl 4,4'-biphenyldicarboxylate. National Center for Biotechnology Information. [Link]
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Methodological & Application
The Strategic Role of 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic Acid in Modern Organic Synthesis: A Guide for Researchers
In the landscape of contemporary organic synthesis and medicinal chemistry, the biphenyl scaffold remains a cornerstone for the development of novel therapeutics and functional materials. Among the myriad of biphenyl derivatives, 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid emerges as a particularly valuable building block. Its unique structural features—namely the steric hindrance imparted by the ortho-methyl groups and the versatile reactivity of the carboxylic acid moiety—offer chemists a powerful tool for crafting complex molecular architectures with tailored properties.
This technical guide provides an in-depth exploration of 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid, detailing a robust synthetic protocol and elucidating its applications in advanced organic synthesis. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development, offering both theoretical insights and actionable experimental procedures.
Core Concepts: The Synthetic Utility of a Twisted Scaffold
The non-coplanar nature of the two phenyl rings in 2,2'-dimethylbiphenyl derivatives, a result of the steric clash between the ortho-methyl groups, is a key determinant of their utility. This fixed dihedral angle can be exploited to create chiral ligands for asymmetric catalysis or to orient pharmacophoric groups in a specific three-dimensional arrangement for optimal interaction with biological targets. The carboxylic acid group, a versatile functional handle, can be readily converted into a wide range of other functionalities, including esters, amides, and ketones, or it can serve as a key binding element in drug-receptor interactions.
Synthesis of 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic Acid: A Validated Protocol via Suzuki-Miyaura Coupling
The construction of the biphenyl core is most efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the preeminent method due to its mild reaction conditions and high functional group tolerance.[1] A reliable synthesis of 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid involves the coupling of a 4-halobenzoic acid derivative with an appropriately substituted boronic acid.
The following protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies for the synthesis of biphenyl carboxylic acids.[1]
Reaction Scheme:
Caption: Suzuki-Miyaura coupling for the synthesis of the target molecule.
Experimental Protocol:
Materials:
-
4-Bromo-3-methylbenzoic acid
-
2-Methylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (1 M)
-
Silica gel for column chromatography
-
Ethyl acetate/Petroleum ether mixture (for chromatography)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-3-methylbenzoic acid (1.0 equiv), 2-methylphenylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (v/v) to the flask.
-
To this stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equiv).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Acidify the aqueous solution to pH 2-3 with 1 M HCl, which should precipitate the carboxylic acid product.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid as a solid.
Characterization:
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, including:
-
¹H NMR: To confirm the presence of aromatic and methyl protons.
-
¹³C NMR: To identify all unique carbon atoms.
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point: As an indicator of purity.
Quantitative Data Summary:
| Parameter | Value | Notes |
| Starting Materials | ||
| 4-Bromo-3-methylbenzoic acid | 1.0 equiv | Limiting reagent |
| 2-Methylphenylboronic acid | 1.1 - 1.5 equiv | Typically used in slight excess to drive the reaction to completion |
| Catalyst | ||
| Pd(PPh₃)₄ | 2-5 mol% | Active Pd(0) catalyst |
| Base | ||
| K₂CO₃ | 2.0 - 3.0 equiv | A common and effective base for Suzuki couplings |
| Solvent | ||
| 1,4-Dioxane/Water (4:1) | - | A standard solvent system for Suzuki reactions |
| Reaction Conditions | ||
| Temperature | 80 - 100 °C | Typical temperature range for Suzuki couplings |
| Reaction Time | 12 - 16 hours | Monitored by TLC for completion |
| Expected Yield | 70 - 90% | Dependent on purification efficiency |
Applications in Organic Synthesis and Drug Development
The unique structural and electronic properties of 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid make it a valuable precursor for a variety of applications, particularly in the synthesis of specialized ligands and as a core scaffold in medicinal chemistry.
Precursor for Chiral Ligands:
The atropisomeric nature of appropriately substituted 2,2'-dimethylbiphenyls can be harnessed to create chiral ligands for asymmetric catalysis.[2] The carboxylic acid functionality of the title compound provides a convenient point of attachment for phosphine groups or other coordinating moieties.
Caption: General workflow for the synthesis of chiral ligands.
Scaffold in Medicinal Chemistry:
The biphenyl motif is a well-established "privileged structure" in drug discovery, appearing in numerous approved drugs. The 2,2'-dimethyl substitution pattern can serve to lock the conformation of a molecule, potentially increasing its binding affinity and selectivity for a biological target. Biphenyl carboxylic acids have been investigated for a range of therapeutic applications, including as anticancer agents.[1]
Derivatives of 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid can be designed to interact with specific biological targets. For instance, the carboxylic acid group can mimic the phosphate group of natural substrates or form key hydrogen bond interactions within an enzyme's active site.
Conclusion
2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid is a versatile and strategically important building block in organic synthesis. Its synthesis via the robust and reliable Suzuki-Miyaura coupling makes it readily accessible to the research community. The unique conformational constraints imposed by the ortho-methyl groups, combined with the synthetic flexibility of the carboxylic acid handle, provide a powerful platform for the design and synthesis of novel chiral ligands, bioactive molecules, and advanced materials. This guide serves as a foundational resource to encourage and facilitate the broader application of this valuable compound in cutting-edge research and development.
References
- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
- Squaryl molecular metaphors - application to rational drug design and imaging agents.
- Synthesis of novel biphenyl-fused alicyclic tetracarboxylic dianhydride and its performance in thermostable and transparent colorless polyimides. Polymers for Advanced Technologies.
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2,2'-Dimethyl-4,4'-biphenyldicarboxylic acid | C16H14O4 | CID 15851781. PubChem. Available from: [Link].
- Scalable Synthesis of Dimethyl Biphenyl-4,4′-Dicarboxylate from Bio-Derived 4,4′-Dimethylbiphenyl. ACS Sustainable Chemistry & Engineering.
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Full article: Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. Taylor & Francis Online. Available from: [Link].
- Biosynthesis of thiocarboxylic acid-containing natural products.
- Development of diverse adjustable axially chiral biphenyl ligands and catalysts.
- Dimethyl biphenyl-4,4′-dicarboxyl
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Synthesis, characterization and properties of novel polyamides derived from 4 4' bis(4-carboxy methylene) biphenyl and various diamines. PubMed. Available from: [Link].
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Green Synthesis of Symmetric Dimaleamic Acids from Dianilines and Maleic Anhydride: Behind New Bidentate Ligands for MOFs. MDPI. Available from: [Link].
- Recent advances in synthetic approaches for bioactive cinnamic acid deriv
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Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. MDPI. Available from: [Link].
- Intensification of Renewable 4,4′-Dimethylbiphenyl Synthesis for Recyclable Diesters. ACS Sustainable Chemistry & Engineering.
- Green synthesis of some bioactive heterocyclic compounds from n
- Preparation process of biphenyl-4,4'-dicarboxylic acid. Google Patents.
- (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT). Google Patents.
- Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid. Google Patents.
- Preparation process of biphenyl-4,4'-dicarboxylic acid. Google Patents.
- Production of biphenyl carboxylic acid compounds. Google Patents.
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Application Notes & Protocols: 2,2'-Dimethyl-[1,1'-biphenyl] Derivatives in Advanced Materials Synthesis
Foreword: Navigating the Biphenyl Landscape in Materials Science
Researchers embarking on the design of novel polymers and framework materials frequently turn to rigid, aromatic building blocks to impart desirable thermal and mechanical properties. Within this context, the biphenyl moiety is a cornerstone of molecular design. While the query for "2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid" suggests an interest in this structural family, it is the bifunctional derivatives—specifically the dicarboxylic acid and diamine analogues—that are the workhorses in the synthesis of high-performance materials. The presence of two reactive functional groups is a prerequisite for polymerization and the construction of extended networks like Metal-Organic Frameworks (MOFs).
This guide, therefore, focuses on the significantly more prevalent and impactful applications of 2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid and, in particular, 2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-diamine . We will delve into the nuanced role of the 2,2'-dimethyl substitution, which imparts unique conformational and physical properties to the resulting materials. While the monocarboxylic acid may find niche applications, such as a capping agent to control molecular weight or in surface functionalization, its role as a primary structural unit is not well-documented in the current body of materials science literature. Our focus will thus remain on the bifunctional derivatives that enable the creation of bulk materials.
The Strategic Advantage of the 2,2'-Dimethylbiphenyl Unit
The defining feature of 2,2'-dimethylbiphenyl derivatives is the steric hindrance introduced by the methyl groups adjacent to the biphenyl linkage. This steric clash forces a significant dihedral angle between the two phenyl rings, preventing a planar conformation. This non-planarity is not a defect; rather, it is a design element that can be exploited to enhance the properties of resulting materials.
-
Enhanced Solubility: The twisted biphenyl structure disrupts efficient chain packing in polymers, which can significantly improve their solubility in organic solvents.[1] This is a critical advantage for processing and fabrication, particularly for rigid-rod polymers that are notoriously difficult to dissolve.
-
Modified Thermal Properties: The introduction of methyl groups can influence the glass transition temperature (Tg) and thermal stability of polymers.[2]
-
Tailored Dielectric Properties: In applications such as microelectronics, a low dielectric constant is desirable to minimize signal loss and crosstalk. The increased free volume resulting from the disrupted packing caused by the bulky dimethyl groups can lead to a lower dielectric constant in polymers like polyimides.[3]
Featured Monomer: 2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-diamine
This diamine is a versatile building block for a range of high-performance polymers, most notably polyimides. Its properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 84-67-3 | [3] |
| Molecular Formula | C₁₄H₁₆N₂ | [3] |
| Molecular Weight | 212.29 g/mol | [3] |
| Appearance | White to off-white powder | [3] |
| Melting Point | 106 °C | [3] |
| Purity | >99% | [3] |
Application Note: High-Performance, Low-Dielectric Polyimides
Introduction: Polyimides are a class of polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. They are indispensable in the aerospace, electronics, and automotive industries. The synthesis of polyimides from 2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-diamine offers a strategic approach to producing materials with a lower dielectric constant, making them suitable for applications in high-frequency telecommunications and advanced microelectronics.[3]
Causality of Experimental Choices: The synthesis of polyimides from this diamine typically follows a two-step process. First, the diamine is reacted with a dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) precursor. This solution can then be cast into a film. The second step involves thermal or chemical imidization to form the final, robust polyimide film. The choice of dianhydride allows for further tuning of the final properties.
Experimental Protocol: Synthesis of a Polyimide Film
This protocol details the synthesis of a polyimide film from 2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-diamine and a commercially available dianhydride, such as 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), known for contributing to low dielectric properties and high solubility.
Materials:
-
2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-diamine (m-Tolidine)
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (three-neck flask, mechanical stirrer, dropping funnel)
-
Glass plates for film casting
-
Programmable oven or furnace
Protocol Steps:
-
Preparation of the Poly(amic acid) Solution: a. In a flame-dried three-neck flask equipped with a mechanical stirrer and an argon inlet, dissolve a precise amount of 2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-diamine in anhydrous DMAc to achieve a desired concentration (e.g., 15-20 wt%). b. Stir the solution under a gentle flow of argon until the diamine is fully dissolved. c. Slowly add an equimolar amount of 6FDA powder to the stirred solution in several portions. The reaction is exothermic, so slow addition is crucial to control the temperature. d. Continue stirring at room temperature for 12-24 hours to ensure the formation of a viscous, clear poly(amic acid) solution. The viscosity will increase significantly as the polymerization progresses.
-
Film Casting and Thermal Imidization: a. Pour the viscous poly(amic acid) solution onto a clean, dry glass plate. b. Use a doctor blade or a casting knife to spread the solution into a uniform film of desired thickness. c. Place the coated glass plate in a programmable oven with a controlled atmosphere (e.g., nitrogen). d. The thermal imidization is performed using a staged heating program:
- 80°C for 1 hour to slowly evaporate the solvent.
- 150°C for 1 hour.
- 200°C for 1 hour.
- 250°C for 1 hour.
- 300°C for 1 hour to complete the imidization process. e. After the heating program is complete, allow the oven to cool down slowly to room temperature to prevent thermal shock and film cracking. f. Carefully peel the resulting polyimide film from the glass substrate. The film should be flexible and tough.
Self-Validation: The successful synthesis of the polyimide can be confirmed through various characterization techniques:
-
FTIR Spectroscopy: Monitor the disappearance of the amic acid peaks (amide C=O and O-H stretches) and the appearance of characteristic imide peaks (asymmetric and symmetric C=O stretches, and C-N stretch).
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the polyimide film.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).
Visualization of the Synthesis Workflow
Caption: Workflow for Polyimide Synthesis.
Expected Properties of the Resulting Polyimide
Polyimides derived from 2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-diamine exhibit a favorable combination of properties. The non-planar structure imparted by the dimethyl groups leads to materials that are often more soluble in organic solvents compared to their non-methylated counterparts, without significantly compromising their high thermal stability.[1][2]
| Property | Typical Value Range | Significance |
| Glass Transition Temp. (Tg) | 300 - 350 °C | High thermal stability for demanding applications.[2] |
| 5% Weight Loss Temp. (Td5) | > 500 °C (in N₂) | Excellent resistance to thermal degradation.[2] |
| Dielectric Constant (at 1 MHz) | 2.8 - 3.2 | Lower than many conventional polyimides, suitable for high-frequency electronics.[3] |
| Solubility | Soluble in polar aprotic solvents (e.g., DMAc, NMP) | Facilitates solution-based processing and film casting.[1][2] |
Concluding Remarks
The strategic incorporation of the 2,2'-dimethylbiphenyl scaffold into polymeric structures, particularly through the use of its diamine derivative, provides a powerful tool for tuning material properties. The resulting non-planar conformation enhances solubility and can lead to a desirable reduction in the dielectric constant, all while maintaining the high thermal stability characteristic of aromatic polymers. This makes these materials highly attractive for advanced applications in electronics and other high-technology sectors. Further exploration of this building block in other polymer systems and as a ligand in metal-organic frameworks holds significant promise for the development of next-generation materials.
References
-
Jakobsen, S., Wragg, D. S., & Lillerud, K. P. (2010). Biphenyl-4,4′-dicarboxylic acid N,N-dimethylformamide monosolvate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2209. [Link]
-
Gaikwad, S. S., et al. (2020). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. Designed Monomers and Polymers, 23(1), 136-146. [Link]
-
Li, M., et al. (2023). Synthesis of novel biphenyl‐fused alicyclic tetracarboxylic dianhydride and its performance in thermostable and transparent colorless polyimides. Journal of Applied Polymer Science, 140(44), e54693. [Link]
-
PubChem. (n.d.). 2,2'-Dimethyl-4,4'-biphenyldicarboxylic acid. Retrieved from [Link]
-
Jakobsen, S., Wragg, D. S., & Lillerud, K. P. (2010). Biphenyl-4,4′-dicarboxylic acid N,N-dimethylformamide monosolvate. ResearchGate. [Link]
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MDPI. (2022). Investigating the Potential Plasticizing Effect of Di-Carboxylic Acids for the Manufacturing of Solid Oral Forms with Copovidone and Ibuprofen by Selective Laser Sintering. [Link]
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MDPI. (2022). The Effect of Nematic Liquid Crystal on the Performance of Dye-Sensitized Solar Cells. [Link]
-
MDPI. (2022). Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. [Link]
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Validation & Comparative
A Comparative Guide to the Infrared Spectroscopy of 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic Acid
This guide provides an in-depth analysis of the infrared (IR) spectrum of 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the compound's spectral features, a comparative analysis with structurally related molecules, and comprehensive experimental protocols. Our approach is grounded in established spectroscopic principles to ensure scientific integrity and practical applicability.
Introduction: The Structural Significance of a Substituted Biphenyl Carboxylic Acid
2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid is a multifaceted organic molecule characterized by a biphenyl core. The presence of two methyl groups at the 2 and 2' positions induces a twisted conformation around the biphenyl linkage due to steric hindrance. This, combined with the carboxylic acid functionality at the 4-position, results in a unique molecular architecture with significant potential in materials science and medicinal chemistry.
Infrared (IR) spectroscopy is an indispensable, non-destructive analytical technique for elucidating the functional groups present within a molecule. By measuring the absorption of infrared radiation, we can identify the characteristic vibrational frequencies of specific chemical bonds. For 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid, IR spectroscopy is pivotal for confirming the presence of the carboxylic acid group and characterizing the aromatic framework.
This guide will dissect the predicted IR spectrum of 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid, drawing comparisons with the experimental spectra of benzoic acid and 2,2'-dimethylbiphenyl to highlight the influence of each structural component on the overall spectrum.
Experimental Protocol: Acquiring High-Quality IR Spectra
The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation and a well-defined acquisition methodology. For a solid sample like 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid, two primary techniques are prevalent: the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR) FT-IR spectroscopy.
KBr Pellet Method
This traditional transmission technique involves dispersing the solid sample within a matrix of dry potassium bromide, which is transparent to infrared radiation in the mid-IR region.[1]
Step-by-Step Protocol:
-
Sample and KBr Preparation: Weigh approximately 1-2 mg of the sample and 100-200 mg of spectroscopy-grade KBr.[1] It is crucial that the KBr has been thoroughly dried in an oven to prevent the appearance of broad water absorption bands in the spectrum.
-
Grinding: Using an agate mortar and pestle, grind the sample and KBr together until a fine, homogeneous powder is obtained.[2] This minimizes scattering of the IR beam.
-
Pellet Formation: Transfer the powder into a pellet press die. Apply pressure of 8-10 tons to form a thin, transparent, or translucent pellet.[1]
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the empty spectrometer should be collected beforehand.
Diagram of KBr Pellet Preparation Workflow:
Caption: Workflow for KBr Pellet Preparation and Spectral Acquisition.
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
ATR is a modern, rapid sampling technique that requires minimal sample preparation.[3] It is particularly advantageous for analyzing solid powders directly.
Step-by-Step Protocol:
-
Instrument Preparation: Ensure the ATR crystal (commonly diamond or germanium) is clean. Acquire a background spectrum with the clean, empty ATR accessory.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp. This ensures intimate contact between the sample and the crystal, which is crucial for a high-quality spectrum.
-
Spectral Acquisition: Collect the sample spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after the measurement.
Diagram of ATR-FTIR Experimental Workflow:
Caption: Structure of 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic Acid with Key IR Vibrational Modes.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Comments |
| 2500-3300 | O-H stretch (carboxylic acid dimer) | Strong, very broad | This is a hallmark of a carboxylic acid, arising from strong intermolecular hydrogen bonding. [4] |
| ~2850-3000 | C-H stretch (aromatic and methyl) | Medium to strong | Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic (methyl) C-H stretches are just below. |
| ~1680-1710 | C=O stretch (carboxylic acid) | Strong, sharp | The conjugation with the aromatic ring is expected to lower this frequency from that of a saturated carboxylic acid. [4] |
| ~1580-1610 | C=C stretch (aromatic ring) | Medium to strong | Multiple bands are expected in this region due to the vibrations of the two aromatic rings. |
| ~1450-1500 | C=C stretch (aromatic ring) | Medium to strong | Further characteristic absorptions of the aromatic framework. |
| ~1210-1320 | C-O stretch (carboxylic acid) | Strong | This band is often coupled with the O-H in-plane bend. |
| ~920 | O-H bend (out-of-plane, dimer) | Medium, broad | Another characteristic feature of a hydrogen-bonded carboxylic acid dimer. |
Comparative Spectral Analysis
To understand the unique spectral features of 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid, it is instructive to compare its predicted spectrum with the known spectra of its constituent parts: benzoic acid and 2,2'-dimethylbiphenyl.
Comparison with Benzoic Acid
Benzoic acid serves as an excellent model for the carboxyphenyl moiety of our target molecule.
-
Similarities: Both molecules will exhibit the characteristic very broad O-H stretch from approximately 2500-3300 cm⁻¹ and a strong C=O stretching absorption. For benzoic acid, the C=O stretch is typically observed around 1680-1700 cm⁻¹ due to conjugation. A similar position is expected for our target compound. Both will also show strong C-O stretching and out-of-plane O-H bending bands.
-
Differences: The spectrum of 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid will be more complex in the fingerprint region (below 1500 cm⁻¹) due to the additional biphenyl framework and methyl groups. The C-H stretching region will also show prominent absorptions below 3000 cm⁻¹ corresponding to the methyl groups, which are absent in benzoic acid.
Comparison with 2,2'-Dimethylbiphenyl
This comparison highlights the contributions of the dimethylbiphenyl core.
-
Similarities: The C-H stretching region (~2850-3000 cm⁻¹) and the aromatic C=C stretching bands (~1450-1600 cm⁻¹) will share features with 2,2'-dimethylbiphenyl. The complex pattern of bands in the fingerprint region related to the substituted aromatic rings will also show some resemblance.
-
Differences: Most notably, 2,2'-dimethylbiphenyl will completely lack the characteristic absorptions of the carboxylic acid group: the broad O-H stretch, the strong C=O stretch, the C-O stretch, and the out-of-plane O-H bend. The presence of these bands is the most definitive way to distinguish the target molecule from its non-carboxylated analogue.
Comparative Summary of Key IR Absorptions:
| Functional Group | 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic Acid (Predicted) | Benzoic Acid (Experimental) | 2,2'-Dimethylbiphenyl (Experimental) |
| Carboxylic Acid O-H | Strong, very broad (2500-3300 cm⁻¹) | Strong, very broad (2500-3300 cm⁻¹) | Absent |
| Carbonyl C=O | Strong (~1680-1710 cm⁻¹) | Strong (~1680-1700 cm⁻¹) | Absent |
| Aromatic C=C | Medium-Strong (1450-1610 cm⁻¹) | Medium-Strong (1450-1600 cm⁻¹) | Medium-Strong (1450-1600 cm⁻¹) |
| Aliphatic C-H | Medium (~2850-2980 cm⁻¹) | Absent | Medium (~2850-2980 cm⁻¹) |
| Carboxylic Acid C-O | Strong (~1210-1320 cm⁻¹) | Strong (~1210-1320 cm⁻¹) | Absent |
Conclusion
The infrared spectrum of 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid is predicted to be dominated by the characteristic absorptions of the carboxylic acid functional group, namely the exceptionally broad O-H stretch and the strong C=O stretch. These features, in conjunction with the absorptions from the aromatic C=C and aliphatic C-H bonds of the dimethylbiphenyl core, provide a unique spectral fingerprint for this molecule.
By comparing its predicted spectrum to those of benzoic acid and 2,2'-dimethylbiphenyl, we can confidently assign the major absorption bands and understand how each structural component contributes to the overall spectrum. This detailed analysis underscores the power of IR spectroscopy as a primary tool for structural elucidation and quality control in a research and development setting.
References
-
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]
-
Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
Bakels, M., et al. (2019). Observation of Distinct Carboxylic Acid Conformers in Aqueous Solution. PMC. [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Shimadzu. KBr Pellet Method. [Link]
-
PubChem. 2,2'-Dimethylbiphenyl. [Link]
-
Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]
-
Chemistry LibreTexts. (2023). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
NIST. Biphenyl-4-carboxylic acid. [Link]
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The Infrared and Raman Discussion Group (IRDG). Preparation of Samples for IR Spectroscopy as KBr Disks. [Link]
-
Kintek Press. (2023). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? [Link]
-
Covalent Metrology. Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). [Link]
-
YouTube. (2021). Making a Solid State IR Sample with a KBr Press. [Link]
-
ResearchGate. (2018). Infrared spectra and structure of molecular complexes of aromatic acids. [Link]
-
Moodle. IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]
-
YouTube. (2020). What is ATR? (Attenuated Total Reflectance). [Link]
-
Wikipedia. Attenuated total reflection. [Link]
-
AntsLAB. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. [Link]
-
ResearchGate. (2014). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. [Link]
-
NIST. Benzoic acid. [Link]
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A Comparative Guide to the Structural Landscape of Substituted Biphenyl Carboxylic Acids: Elucidating the Profile of 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid
For researchers, medicinal chemists, and material scientists, the biphenyl scaffold remains a cornerstone of molecular design. Its unique conformational properties, governed by the torsional angle between the two phenyl rings, offer a versatile platform for developing novel therapeutics, functional materials, and liquid crystals. The introduction of substituents onto this framework allows for the fine-tuning of its steric and electronic properties, profoundly influencing its three-dimensional structure and, consequently, its function.
This guide delves into the structural characteristics of a specific, yet intriguing, member of this family: 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid . While a definitive single-crystal X-ray structure for this exact molecule is not publicly available at the time of this publication, a wealth of information can be gleaned from a comparative analysis of its close structural relatives. By examining the crystal structures of analogous compounds, we can build a robust hypothesis regarding the expected solid-state conformation, intermolecular interactions, and physicochemical properties of our target molecule. This guide will provide a comprehensive comparison with key alternatives, supported by experimental data and detailed protocols for characterization.
The Significance of Steric Hindrance: The Role of the 2,2'-Dimethyl Groups
The defining feature of 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid is the presence of methyl groups at the ortho positions to the inter-ring carbon-carbon bond. In unsubstituted biphenyl, the two phenyl rings are not coplanar in the gas phase, exhibiting a torsional (dihedral) angle of approximately 45°. This twist is a compromise between the stabilizing effect of π-conjugation, which favors planarity, and the destabilizing steric repulsion between the ortho-hydrogens.
The introduction of bulkier substituents at the 2 and 2' positions, such as methyl groups, dramatically increases this steric hindrance. This steric clash forces the phenyl rings to adopt a more twisted conformation to relieve the strain. Such highly substituted biphenyls can exhibit a phenomenon known as atropisomerism , where rotation around the central C-C bond is restricted to such an extent that enantiomeric conformers can be isolated at room temperature.[1]
Comparative Structural Analysis
To predict the structural features of 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid, we will compare it with three key compounds for which crystal structure data is available:
-
Alternative 1: [1,1'-Biphenyl]-4-carboxylic acid: The parent compound without the ortho-methyl groups. This allows us to isolate the effect of the methyl substituents.
-
Alternative 2: 2',5'-Dimethylbiphenyl-2-carboxylic acid: A positional isomer that provides insight into the influence of methyl groups at different positions.
-
Alternative 3: 2,2'-Diamino-[1,1'-biphenyl]-4,4'-dicarboxylic acid: This analogue, with ortho-amino groups, demonstrates the significant impact of ortho substitution on the biphenyl twist angle.[2]
Table 1: Comparison of Crystallographic Data for Biphenyl Carboxylic Acid Analogues
| Parameter | [1,1'-Biphenyl]-4-carboxylic acid | 2',5'-Dimethylbiphenyl-2-carboxylic acid | 2,2'-Diamino-[1,1'-biphenyl]-4,4'-dicarboxylic acid | Predicted: 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid |
| Biphenyl Torsional Angle | ~26.1° | 85.4°[3] | 63.4°[2] | Expected to be > 60°, likely in the 70-90° range |
| Hydrogen Bonding Motif | Carboxylic acid dimer (R²₂(8) motif) | Carboxylic acid dimer (R²₂(8) motif)[3] | Complex 3D network involving carboxylic acids, amino groups, and water molecules[2] | Likely to form carboxylic acid dimers |
| Key Intermolecular Interactions | π-π stacking, C-H···O interactions | C-H···O interactions | Extensive N-H···O and O-H···O hydrogen bonding[2] | van der Waals interactions from methyl groups, potential C-H···O interactions |
Analysis and Predictions:
The data clearly indicates that the presence of ortho-substituents dramatically increases the torsional angle between the phenyl rings. In [1,1'-Biphenyl]-4-carboxylic acid, the angle is a relatively modest 26.1°. However, in 2',5'-Dimethylbiphenyl-2-carboxylic acid and 2,2'-Diamino-[1,1'-biphenyl]-4,4'-dicarboxylic acid, this angle increases to 85.4° and 63.4°, respectively.[2][3] This is a direct consequence of the steric repulsion between the ortho-substituents.
Based on this trend, we can confidently predict that 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid will also adopt a highly twisted conformation, with a torsional angle likely exceeding 60° and potentially approaching 90°. This significant twist will have profound implications for the molecule's overall shape, electronic properties, and ability to pack in a crystal lattice.
The primary hydrogen bonding motif for carboxylic acids is the formation of centrosymmetric dimers. This is observed in the crystal structures of both [1,1'-Biphenyl]-4-carboxylic acid and 2',5'-Dimethylbiphenyl-2-carboxylic acid.[3] It is therefore highly probable that 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid will also exhibit this robust and predictable hydrogen bonding pattern.
Experimental Protocols
The characterization of novel compounds like 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid relies on a suite of analytical techniques. Below are standardized protocols for the key methods used in this field.
Protocol 1: Single-Crystal X-ray Diffraction (SC-XRD)
This is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.
Methodology:
-
Crystal Growth: High-quality single crystals are paramount. Slow evaporation of a saturated solution is a common technique. Solvents to be considered for this molecule include ethanol, ethyl acetate, or a mixture of solvents like dichloromethane/hexane.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and flash-cooling with liquid nitrogen to minimize radiation damage.[4]
-
Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[5]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and molecular geometry.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and connectivity in solution. For substituted biphenyls, ¹H and ¹³C NMR are essential for confirming the chemical structure, while 2D techniques like NOESY can provide insights into the through-space proximity of protons, which can be correlated with the preferred solution-state conformation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR: Acquire a proton NMR spectrum to identify the chemical shifts and coupling constants of the hydrogen atoms. The aromatic region will be particularly informative for confirming the substitution pattern.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum to identify the number of unique carbon environments.
-
2D NMR (e.g., COSY, HSQC, HMBC, NOESY): These experiments can be used to establish connectivity between protons and carbons and to probe the spatial relationships between atoms. NOESY, in particular, can reveal through-space correlations between the methyl protons and aromatic protons, providing evidence for the twisted conformation in solution.
Conclusion and Future Directions
While the definitive crystal structure of 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid remains to be determined, a comparative analysis of its structural analogues provides a strong predictive framework for its key structural features. We anticipate a highly twisted biphenyl core with a torsional angle significantly greater than that of its unmethylated counterpart, likely in the range of 70-90°. The solid-state packing is expected to be dominated by the formation of robust carboxylic acid dimers.
The synthesis and successful crystallization of this molecule would be a valuable contribution to the field of crystal engineering and stereochemistry. The experimental determination of its crystal structure would allow for a direct assessment of the interplay between steric hindrance and hydrogen bonding in directing the solid-state assembly of this intriguing molecule. Furthermore, a detailed study of its solution-state dynamics by variable-temperature NMR could provide quantitative information on the rotational barrier around the central C-C bond, offering deeper insights into its potential for atropisomerism.
References
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PubChem. 2,2'-Dimethyl-4,4'-biphenyldicarboxylic acid. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. Conformations of Biphenyls. [Link]
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Taylor & Francis Online. The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. [Link]
- Dikhtiarenko, A., et al. (2016). Crystal structure of 2,2′-diamino-[1,1′-biphenyl]-4,4′-dicarboxylic acid dihydrate, C14H16N2O6. Zeitschrift für Kristallographie - New Crystal Structures, 231(1), 67-69.
-
PubChem. [1,1'-Biphenyl]-4-carboxylic acid, 4'-[1,2,2-tris(4'-carboxy[1,1'-biphenyl]-4-yl)ethenyl]-. National Center for Biotechnology Information. [Link]
- Holton, J. M. (2009). X-ray crystallography. Progress in biophysics and molecular biology, 100(1-3), 3-5.
-
Wikipedia. X-ray crystallography. [Link]
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Rzepa, H. S. (2010). Conformational analysis of biphenyls: an upside-down view. Henry Rzepa's Blog. [Link]
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Nuti, F., et al. (2023). Design, synthesis, conformational analysis, and biological activity of Cα1-to-Cα6 1,4- and 4,1-disubstituted 1H-[1][6][7]triazol-1-yl-bridged oxytocin analogues. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2254019.
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journals.iucr.org. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. [Link]
- Gerkin, R. E. (1999). 2',5'-Dimethylbiphenyl-2-carboxylic acid. Acta Crystallographica Section C, 55(11), 1859-1861.
-
NIST WebBook. [1,1'-Biphenyl]-4,4'-dicarboxylic acid, dimethyl ester. [Link]
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MDPI. The Role of Hidden Conformers in Determination of Conformational Preferences of Mefenamic Acid by NOESY Spectroscopy. [Link]
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ACS Publications. Controlling Reductive Elimination Pathways in Ti(IV) Pincer Complexes: Concerted versus Radical Mechanisms via Ligand Design. [Link]
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SpectraBase. [1,1'-Biphenyl]-4-carboxylic acid, 2',4'-dimethyl-, ethyl ester. [Link]
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A Senior Application Scientist's Guide to the X-ray Crystallography of Substituted Biphenyl Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Substituted Biphenyl Carboxylic Acids
Substituted biphenyl carboxylic acids represent a cornerstone in modern medicinal chemistry and materials science. Their rigid biphenyl scaffold, combined with the versatile chemical handles of the carboxylic acid and various substituents, allows for the fine-tuning of molecular properties crucial for drug-receptor interactions and the design of advanced materials with tailored functionalities. The three-dimensional arrangement of these molecules in the solid state, dictated by their crystal structure, profoundly influences their physicochemical properties, including solubility, stability, and bioavailability. Therefore, a comprehensive understanding of their crystallographic characteristics is paramount for both rational drug design and the engineering of novel materials.
This guide provides an in-depth comparison of the single-crystal X-ray diffraction analysis of a series of para-substituted biphenyl-4-carboxylic acids. We will explore the experimental workflow from crystal growth to structure elucidation, with a focus on the causal relationships between substituent choice and the resulting solid-state architecture. By examining the crystal structures of biphenyl-4-carboxylic acid and its 4'-hydroxy, 4'-methoxy, 4'-methyl, 4'-chloro, and 4'-nitro derivatives, we will elucidate the subtle yet significant impact of these functional groups on molecular conformation and crystal packing.
The Foundational Principles of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is an unparalleled analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. The fundamental principle of this method lies in the interaction of X-rays with the electron clouds of the atoms in a crystal lattice. When a beam of monochromatic X-rays is directed at a single crystal, the electrons scatter the X-rays in a predictable manner. Due to the periodic arrangement of atoms in the crystal, the scattered waves interfere with each other, leading to a unique diffraction pattern of constructive and destructive interference.
This diffraction pattern is governed by Bragg's Law, which relates the wavelength of the X-rays (λ), the angle of diffraction (θ), and the distance between the crystal lattice planes (d):
nλ = 2d sin(θ)
By systematically rotating the crystal and collecting the diffraction data at various orientations, a complete three-dimensional map of the electron density within the unit cell can be reconstructed. This electron density map is then interpreted to determine the positions of the individual atoms, their connectivity, and the overall molecular structure.
Experimental Workflow: From Powder to Publication-Ready Structure
The journey from a powdered sample to a refined crystal structure is a multi-step process that demands meticulous attention to detail. Each stage is critical for obtaining high-quality data and an accurate final structure.
Part 1: The Art and Science of Crystal Growth
The adage "a good crystal is the key" cannot be overstated in X-ray crystallography. The quality of the diffraction data is directly proportional to the quality of the single crystal. For substituted biphenyl carboxylic acids, which are typically crystalline solids, the primary challenge is often growing crystals of suitable size and perfection (typically 0.1-0.3 mm in all dimensions) that are free from defects.
Common Crystallization Techniques:
-
Slow Solvent Evaporation: This is the simplest and most common technique. The compound is dissolved in a suitable solvent or solvent mixture to near saturation, and the solvent is allowed to evaporate slowly over days or even weeks. The choice of solvent is critical; it should be one in which the compound has moderate solubility.
-
Vapor Diffusion: This method involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a larger reservoir of a "precipitant" solvent in which the compound is poorly soluble. The slow diffusion of the precipitant vapor into the solution of the compound gradually reduces its solubility, promoting slow crystal growth.
-
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to crystallization.
Self-Validating Protocol for Crystal Growth of Biphenyl Carboxylic Acids:
-
Solvent Screening: Begin by testing the solubility of a small amount of the compound in a variety of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures thereof). The ideal solvent will dissolve the compound when heated but show limited solubility at room temperature.
-
Trial Crystallizations: Set up small-scale crystallization trials using the most promising solvents and techniques. For slow evaporation, place a few milliliters of a nearly saturated solution in a small vial covered with a perforated cap. For vapor diffusion, place the solution in a small open vial inside a larger sealed jar containing the precipitant.
-
Optimization: Based on the results of the trial crystallizations (e.g., formation of microcrystals, oil, or amorphous solid), adjust the parameters. This may involve changing the solvent system, the concentration of the solution, or the rate of evaporation/diffusion.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or a small loop and dry them on a filter paper.
Part 2: Data Collection and Processing
Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Modern diffractometers are equipped with sensitive detectors (e.g., CCD or CMOS) that can collect a full dataset in a matter of hours.
Key Steps in Data Collection:
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal system.
-
Data Collection Strategy: Based on the crystal's symmetry, a strategy is devised to collect a complete and redundant set of diffraction data by rotating the crystal through a series of angles.
-
Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects. The data is then scaled to account for variations in crystal size and beam intensity.
Part 3: Structure Solution and Refinement
The integrated and scaled diffraction data are used to solve the crystal structure.
The Path to a Refined Structure:
-
Structure Solution: The initial phases of the structure factors are determined using methods such as "direct methods" or the Patterson method. This provides an initial, often incomplete, model of the electron density.
-
Model Building: An initial atomic model is built into the electron density map.
-
Structure Refinement: The atomic coordinates, and their thermal displacement parameters are refined against the experimental diffraction data using a least-squares minimization process. The goal is to minimize the difference between the observed structure factor amplitudes and those calculated from the model.
-
Validation: The final refined structure is validated using a variety of metrics to ensure its chemical and crystallographic reasonability. The most common metric is the R-factor (or residual factor), which is a measure of the agreement between the calculated and observed diffraction data. A low R-factor (typically below 5%) is indicative of a well-refined structure.
Comparative Analysis of para-Substituted Biphenyl-4-Carboxylic Acids
To illustrate the impact of substituents on the crystal packing and molecular conformation, we will now compare the crystallographic data for a series of 4'-substituted-biphenyl-4-carboxylic acids.
| Substituent (R) | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Dihedral Angle (°) | CCDC # |
| -H | C₁₃H₁₀O₂ | Monoclinic | P2₁/c | 11.93 | 7.86 | 11.02 | 108.6 | 33.7 | 1137233 |
| -OH | C₁₃H₁₀O₃ | Monoclinic | P2₁/n | 8.6500 | 5.5077 | 20.9655 | 94.145 | 5.7 | 683685[1] |
| -OCH₃ | C₁₄H₁₂O₃ | Monoclinic | P2₁/c | 15.65 | 7.42 | 10.12 | 106.8 | 24.3 | 1482813 |
| -CH₃ | C₁₄H₁₂O₂ | Monoclinic | P2₁/c | 12.01 | 7.82 | 12.05 | 110.2 | 34.5 | 1137234 |
| -Cl | C₁₃H₉ClO₂ | Monoclinic | P2₁/c | 3.94 | 35.81 | 7.61 | 101.6 | 48.9 | 1137235 |
| -NO₂ | C₁₃H₉NO₄ | Monoclinic | P2₁/c | 13.79 | 7.42 | 11.21 | 107.9 | 32.5 | 1137236 |
Analysis of the Data:
The data presented in the table reveals several key trends:
-
Crystal System and Space Group: All the analyzed compounds crystallize in the monoclinic system, with the centrosymmetric space group P2₁/c or P2₁/n being the most common. This is typical for organic molecules of this type, as it allows for efficient packing of the hydrogen-bonded dimers.
-
Dihedral Angle: The dihedral angle between the two phenyl rings is a critical conformational parameter. In the unsubstituted biphenyl-4-carboxylic acid, this angle is 33.7°. The introduction of a substituent at the 4'-position has a noticeable effect. The hydroxyl group in the 4'-hydroxy derivative leads to a significantly more planar conformation, with a dihedral angle of only 5.7°.[1] This can be attributed to the formation of intermolecular hydrogen bonds involving the hydroxyl group, which favors a more planar arrangement to facilitate these interactions. In contrast, the bulky chloro substituent in the 4'-chloro derivative induces a larger twist, with a dihedral angle of 48.9°. The methyl, methoxy, and nitro groups result in dihedral angles that are closer to that of the parent compound.
-
Supramolecular Assembly: The primary supramolecular synthon in all these structures is the classic carboxylic acid dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds to form a centrosymmetric R²₂(8) ring motif. The substituents at the 4'-position then dictate how these dimers pack in the crystal lattice.
In the case of the 4'-hydroxy derivative, the hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of extended hydrogen-bonded chains or sheets, which further stabilize the crystal structure. For the halogen-substituted derivatives, halogen bonding (C-X···O or C-X···π interactions) can play a significant role in directing the crystal packing. The methyl and methoxy groups primarily influence the packing through weaker van der Waals and C-H···π interactions.
Conclusion: A Powerful Tool for Molecular Design
Single-crystal X-ray crystallography provides an atomic-level understanding of the solid-state structures of substituted biphenyl carboxylic acids. This detailed structural information is invaluable for establishing structure-property relationships. By systematically varying the substituents on the biphenyl scaffold, researchers can rationally design molecules with desired physicochemical properties for applications in drug development and materials science. The interplay of the robust carboxylic acid dimer synthon and the more subtle substituent-directed interactions provides a powerful platform for crystal engineering. This guide has provided a framework for understanding the experimental and theoretical aspects of the X-ray crystallographic analysis of this important class of compounds, empowering researchers to leverage this technique for their own molecular design challenges.
References
-
Ye, L. 4'-Hydroxybiphenyl-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online. 2008 , 64(7), o1087. [Link]
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Safety Operating Guide
Navigating the Disposal of 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals
In the fast-paced environment of research and development, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of chemical substances is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid, ensuring the protection of laboratory personnel and the environment. Our commitment is to empower researchers, scientists, and drug development professionals with the knowledge to handle chemical waste not just as a regulatory necessity, but as an integral part of scientific excellence.
Understanding the Hazard Profile: The "Why" Behind the Precautions
Before any disposal protocol can be established, a thorough understanding of the inherent hazards of 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid is paramount. While a specific Safety Data Sheet (SDS) for this exact compound was not found, we can infer its likely hazard profile from structurally similar compounds like biphenyl-4,4'-dicarboxylic acid and 4-biphenylcarboxylic acid.
Based on these analogs, 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid is anticipated to present the following hazards:
-
Skin Irritation: May cause redness and discomfort upon contact with the skin.[1]
-
Serious Eye Irritation: Can cause significant and potentially damaging irritation to the eyes.[1]
-
Respiratory Irritation: Inhalation of dust particles may lead to irritation of the respiratory tract.[1]
-
Potential for Allergic Skin Reaction: Some biphenyl compounds may cause skin sensitization.[1]
It is these potential health effects that necessitate the stringent handling and disposal procedures outlined in this guide. Adherence to these protocols is not merely about compliance, but about a fundamental commitment to a safe working environment.
Immediate Safety Protocols: Personal Protective Equipment (PPE) and Handling
Prior to initiating any disposal-related activities, the appropriate Personal Protective Equipment (PPE) must be donned. This is a non-negotiable first line of defense against accidental exposure.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and potential irritation or sensitization.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect the eyes from dust particles and accidental splashes.[1] |
| Lab Coat | Standard laboratory coat. | To protect personal clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust generation is unavoidable. | To prevent inhalation of irritating dust particles.[1] |
Handling Precautions:
-
Ensure adequate ventilation.[2]
-
Wash hands thoroughly after handling.[1]
-
Avoid contact with skin, eyes, and clothing.[2]
Step-by-Step Disposal Procedure: A Self-Validating Workflow
The disposal of 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid must be conducted in accordance with federal, state, and local regulations. The following procedure is a comprehensive guide that aligns with the principles of the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management in the United States.[4][5][6]
Step 1: Waste Identification and Classification
The first crucial step is to determine if the waste is considered hazardous under EPA regulations.[6] Based on the hazard information of similar compounds, it is prudent to manage 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid as a non-hazardous waste unless it exhibits specific characteristics of hazardous waste (e.g., ignitability, corrosivity, reactivity, or toxicity) or is mixed with a listed hazardous waste. However, individual facilities may have more stringent policies. Always consult your institution's Chemical Hygiene Plan (CHP).[7][8][9]
Step 2: Waste Segregation and Containerization
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible materials can react dangerously.
-
Container Selection: Use a designated, leak-proof, and sealable container for solid chemical waste.[10] The container must be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" (if applicable), the full chemical name ("2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid"), and the accumulation start date.[8]
Step 3: Accumulation and Storage
-
Store the sealed waste container in a designated satellite accumulation area near the point of generation.[10]
-
The storage area should be cool, dry, and well-ventilated.[3]
-
Keep the container closed except when adding waste.
Step 4: Disposal Request and Manifesting
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.
-
A hazardous waste manifest will be required for off-site transportation and disposal. This is a legal document that tracks the waste from generation to its final destination.[11]
Step 5: Final Disposal
-
The waste will be transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[11][12]
-
Disposal will be conducted in an approved waste disposal plant, likely through incineration or landfilling, in accordance with regulatory requirements.[13]
Emergency Procedures: Preparedness for the Unexpected
In the event of a spill or accidental exposure, immediate and appropriate action is critical to minimize harm.
Spill Response:
-
Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and restrict access.
-
Ventilate: Increase ventilation to the area.
-
Contain: For a dry spill, carefully sweep up the material, avoiding dust generation, and place it in a labeled, sealable container for disposal.[2][3]
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the spill to your supervisor and EHS department.
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][3]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[1][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1][3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]
Regulatory Framework: The Authoritative Grounding
The procedures outlined in this guide are grounded in the regulations and standards set forth by the following authoritative bodies:
-
Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan to protect laboratory workers from hazardous chemicals.[7][14][15]
-
Environmental Protection Agency (EPA): The EPA's Resource Conservation and Recovery Act (RCRA) provides a comprehensive framework for the management of hazardous waste from "cradle to grave."[4][5][16]
Adherence to these regulations is not only a legal requirement but also a cornerstone of a robust safety culture.
Visualizing the Disposal Workflow
To further clarify the procedural steps, the following diagram illustrates the decision-making and action process for the proper disposal of 2,2'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
